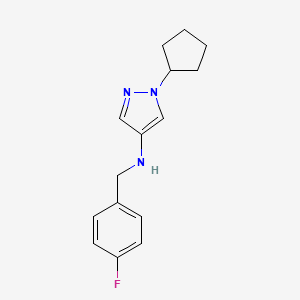

1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C15H18FN3 |

|---|---|

Molecular Weight |

259.32 g/mol |

IUPAC Name |

1-cyclopentyl-N-[(4-fluorophenyl)methyl]pyrazol-4-amine |

InChI |

InChI=1S/C15H18FN3/c16-13-7-5-12(6-8-13)9-17-14-10-18-19(11-14)15-3-1-2-4-15/h5-8,10-11,15,17H,1-4,9H2 |

InChI Key |

USXRVFMCKSWDMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)NCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazole ring with a cyclopentyl halide under basic conditions.

Attachment of the fluorophenyl group: This is usually done through a nucleophilic substitution reaction where the pyrazole derivative reacts with a fluorobenzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

1-cyclopentyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-[(4-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Spectroscopic and Analytical Data

- LC-MS and $ ^1H $ NMR data (e.g., ) are critical for verifying purity and structure. The absence of such data for the target compound suggests further characterization is needed.

Biological Activity

1-Cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine, a synthetic organic compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This compound is characterized by a cyclopentyl group, a 4-fluorobenzyl moiety, and a pyrazole ring, which contribute to its unique pharmacological properties. Its molecular formula is with a molecular weight of approximately 259.32 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activities, particularly in the realms of anti-inflammatory and analgesic effects. It is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of prostanoids from arachidonic acid.

The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, which are pivotal in various inflammatory conditions. This modulation may also extend to other biochemical pathways, enhancing its therapeutic profile.

Research Findings

Several studies have investigated the biological activity of this compound:

- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cultured cells exposed to inflammatory stimuli .

- Analgesic Properties : Animal models have shown that administration of this compound leads to a notable decrease in pain responses, suggesting its potential utility in pain management therapies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Cyclopentyl-N-(3-fluorobenzyl)-1H-pyrazol-4-amine | Similar structure but differs in fluorine position | |

| 1-Methyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine | Contains a methyl group instead of cyclopentyl | |

| 1-Cyclohexyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine | Cyclohexyl group replaces cyclopentyl |

This table highlights how variations in substituent positioning and types can significantly influence biological activity and chemical properties.

Case Studies

A notable case study examined the effects of this compound on models of chronic inflammation. The study found that treatment with this compound resulted in reduced edema and inflammatory cell infiltration compared to control groups. These findings suggest its potential application in treating conditions such as arthritis or other chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-cyclopentyl-N-(4-fluorobenzyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or via nucleophilic substitution. For example, cyclopentyl groups are introduced through alkylation using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). The 4-fluorobenzyl substituent is added via reductive amination or Buchwald–Hartwig coupling .

- Optimization : Use continuous flow reactors to enhance scalability and yield. Solvent selection (e.g., THF vs. DMF) and catalysts (e.g., Pd/C for hydrogenation) significantly impact efficiency .

Q. How is the molecular structure of this compound validated?

- Techniques :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; fluorobenzyl aromatic protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry : HRMS (ESI) verifies molecular weight (e.g., [M+H]⁺ expected at m/z ~284.1) .

- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .

Q. What preliminary assays are used to assess its biological activity?

- Screening :

- Enzyme Inhibition : Test against kinases (e.g., JAK2) or COX-1/COX-2 using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. methoxybenzyl) alter bioactivity?

- SAR Studies :

- Fluorine enhances lipophilicity and metabolic stability compared to methoxy groups. For example, 4-fluorobenzyl analogs show 3-fold higher COX-2 inhibition than non-fluorinated derivatives .

- Docking simulations (AutoDock Vina) reveal fluorine’s role in π-stacking with Tyr385 in COX-2 .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Approach :

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability. Low solubility (logP ~3.5) may limit in vivo efficacy .

- Metabolite Identification : LC-MS/MS to detect phase I/II metabolites. N-dealkylation of the cyclopentyl group is a common degradation pathway .

Q. What computational methods predict binding modes with biological targets?

- Protocols :

- Molecular Dynamics (MD) : Simulate ligand–protein interactions (e.g., GROMACS) over 100 ns to assess stability.

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent variations (e.g., fluorobenzyl vs. chlorobenzyl) .

Q. How are crystallographic data (e.g., X-ray) analyzed to confirm 3D structure?

- Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.